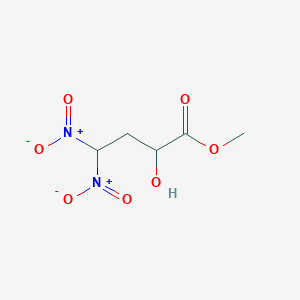
(1,1'-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, and several functional groups, including carboxamide, chloro, and hydroxy groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated biphenyl with a boronic acid derivative in the presence of a palladium catalyst. The subsequent introduction of the carboxamide group can be achieved through an amidation reaction using appropriate amines and coupling agents. The chlorination and hydroxylation steps are usually carried out using chlorinating agents like thionyl chloride and hydroxylating agents such as sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its functional groups that can interact with biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural features allow for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the chloro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxamide group can also interact with nucleophiles in biological systems, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-hydroxy-
- (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-3-hydroxy-
Uniqueness
The unique combination of functional groups in (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- distinguishes it from similar compounds. The specific positions of the chloro and hydroxy groups contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
5607-54-5 |
|---|---|
Fórmula molecular |
C19H12Cl3NO2 |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C19H12Cl3NO2/c20-12-6-7-16(22)17(10-12)23-19(25)15-9-13(21)8-14(18(15)24)11-4-2-1-3-5-11/h1-10,24H,(H,23,25) |
Clave InChI |
FKVKFDAQFBMENN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


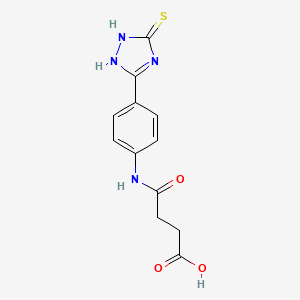
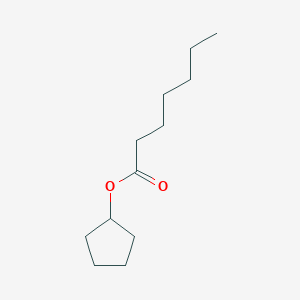


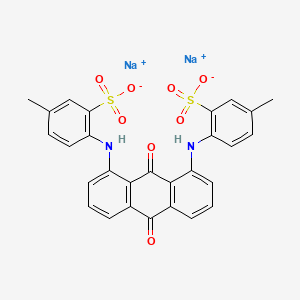
![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)
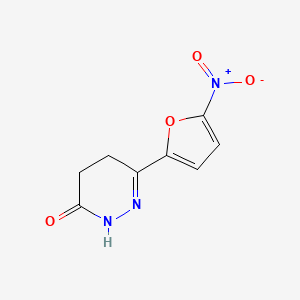
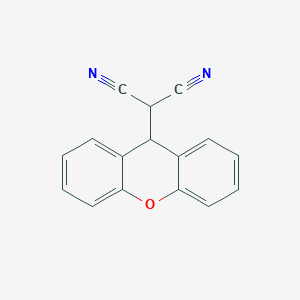
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)

